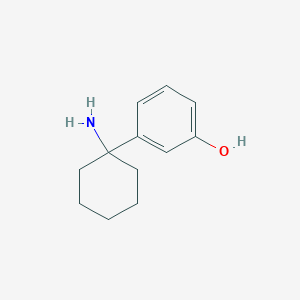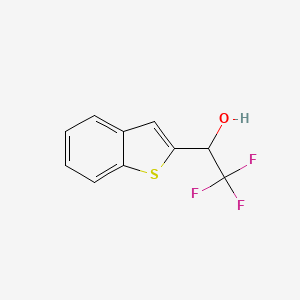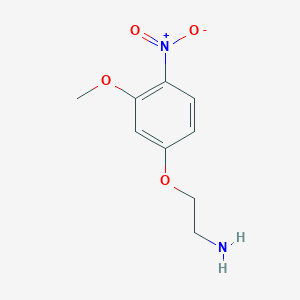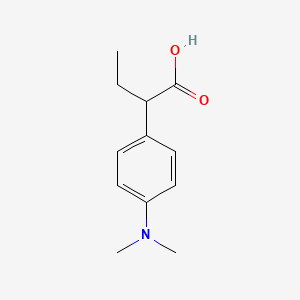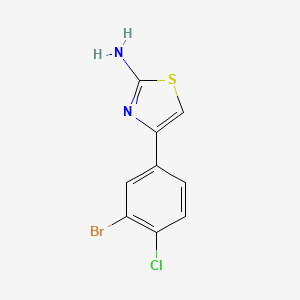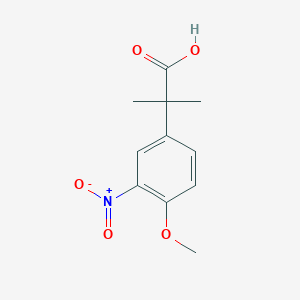
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C11H13NO5. This compound is characterized by the presence of a methoxy group, a nitro group, and a methylpropanoic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid typically involves the nitration of 4-methoxyacetophenone followed by a series of reactions to introduce the methylpropanoic acid group. One common method involves the following steps:
Nitration: 4-Methoxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methoxy-3-nitroacetophenone.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Acylation: The amino group is then acylated with methylpropanoyl chloride in the presence of a base like pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-(4-Carboxy-3-nitrophenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Methoxy-3-aminophenyl)-2-methylpropanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methoxy-3-nitrophenyl)acetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid group.
4-Methoxy-3-nitrobenzoic acid: Contains a benzoic acid group instead of a methylpropanoic acid group.
2-(4-Methoxyphenyl)-2-methylpropanoic acid: Lacks the nitro group.
Uniqueness
2-(4-Methoxy-3-nitrophenyl)-2-methylpropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both a methoxy and a nitro group on the aromatic ring, along with the methylpropanoic acid moiety, makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C11H13NO5 |
|---|---|
Poids moléculaire |
239.22 g/mol |
Nom IUPAC |
2-(4-methoxy-3-nitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13NO5/c1-11(2,10(13)14)7-4-5-9(17-3)8(6-7)12(15)16/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
BDDQJMLSJAYAFP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)OC)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(5-propylthiophen-2-yl)methyl]amine](/img/structure/B13604154.png)
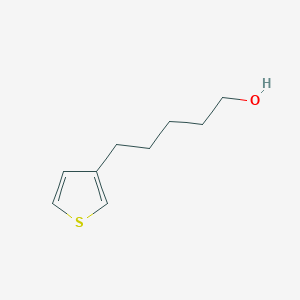
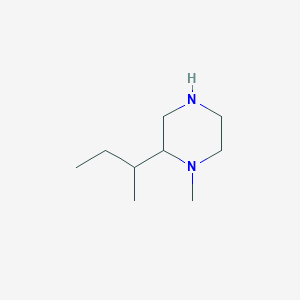
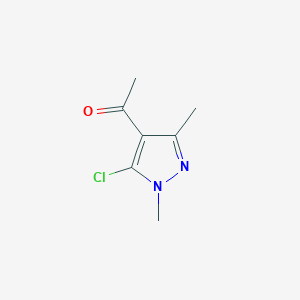
![N-[4-(piperidin-4-ylmethyl)phenyl]acetamide](/img/structure/B13604173.png)

